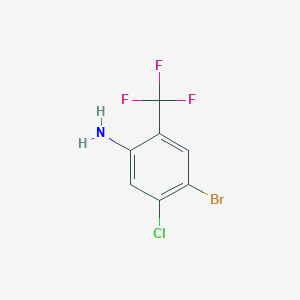

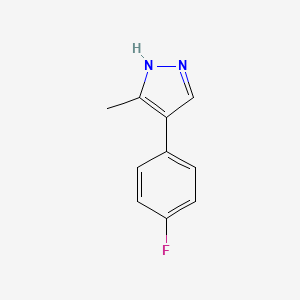

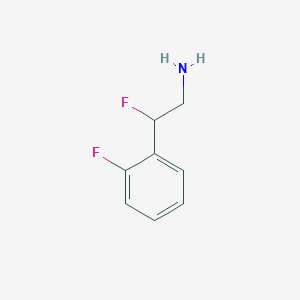

![molecular formula C10H10N2O2 B1445476 Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1251761-36-0](/img/structure/B1445476.png)

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate

Descripción general

Descripción

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a chemical compound with the CAS Number: 1251761-36-0 . It has a molecular weight of 190.2 . The compound is solid in its physical form .

- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes to create 2 (acylethynyl)pyrroles at room temperature in solid alumina .

- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones .

- Finally, intramolecular cyclization (catalyzed by Cs 2 CO 3 /DMSO) of the prepared propargylic derivatives to reach the Z-configuration of “(acylmethylidene)pyrrolo[1,2-a]pyrazines” .

Molecular Structure Analysis

The Inchi Code of this compound is1S/C10H10N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-7H,2H2,1H3 . Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including this compound, have been used in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator . .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate is involved in the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives. These derivatives are created through reactions with various electrophilic reagents, such as carbonyl compounds and nitrous acid. This process is key for producing analogues of natural alkaloids, like peramine, and characterizing new compounds through NMR, IR, and X-ray crystallography (Voievudskyi et al., 2016).

Catalysis and Multicomponent Reactions

In catalysis and multicomponent reactions, this compound is used to form pyrrolo[1,2-a]quinoxaline derivatives. The reactions utilize 1,2-diaminobenzene and dialkyl acetylenedicarboxylates, producing new derivatives under catalyst-free conditions (Piltan et al., 2013).

Chemical Synthesis and Antioxidant Activity

This compound is also involved in the synthesis of various selenolo[2,3-b]pyridine derivatives. These derivatives are characterized by their potential antioxidant activity, which is significant compared to ascorbic acid (Zaki et al., 2017).

Decorative Chemistry

This compound is also a key player in diversity-oriented synthesis, specifically in the decoration of pyrrolo[1,2-a]pyrazines. It employs palladium-catalyzed direct C6 arylation with various aryl bromides to introduce functional groups to the pyrrolo[1,2-a]pyrazine core (Park et al., 2014).

Safety and Hazards

Direcciones Futuras

Pyrrolopyrazine derivatives, including Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, have shown a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLBCJVZIOWQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN2C1=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

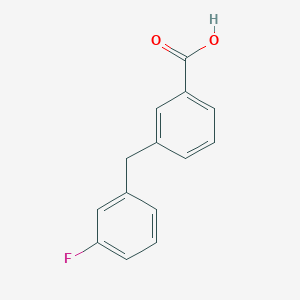

![(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B1445404.png)

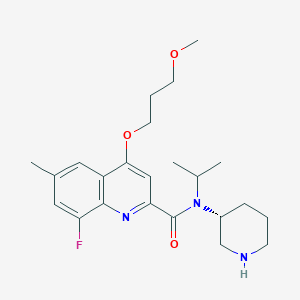

![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)

![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)